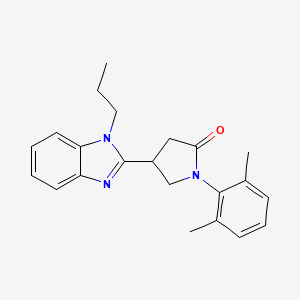

![molecular formula C16H11N5O2 B2959727 N-[4-(四唑-1-基)苯基]-1-苯并呋喃-2-甲酰胺 CAS No. 931648-73-6](/img/structure/B2959727.png)

N-[4-(四唑-1-基)苯基]-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide” is a compound that contains a tetrazole ring. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry .

Synthesis Analysis

Tetrazoles can be synthesized using various approaches such as (1) triethyl orthoformate and sodium azide, (2) alcohols and aldehydes, and (3) isocyanides . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks. They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazoles are crystalline light yellow powders and odorless. They show melting point temperatures at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes. These are burst vigorously on exposed to shock, fire, and heat on friction .科学研究应用

抗过敏特性

N-[4-(四唑-1-基)苯基]-1-苯并呋喃-2-甲酰胺衍生物已因其抗过敏特性而被研究。在一项研究中,合成了一系列 N-(1H-四唑-5-基)-6-苯基-2-吡啶甲酰胺,以使用大鼠被动皮肤过敏反应 (PCA) 测定法评估取代基对抗过敏活性的影响。该系列中的一种化合物显示出显着的效力,静脉给药时比双钠克罗莫司酸 (DSCG) 的效力高 85 倍,表明其作为临床上有用的抗过敏剂的潜力 (Honma 等人,1983 年)。

抗菌和抗病毒活性

该化合物还与抗菌和抗病毒活性有关。一项涉及合成和生物学评估具有修饰糖部分的新型吡唑和四唑相关 C-核苷的研究发现了中等程度的肿瘤细胞系体外生长抑制剂,并显示出针对特定细胞的选择性细胞毒性活性。此外,观察到对狂犬病病毒的中等体外抗病毒活性,展示了该化合物在抗菌和抗病毒应用中的潜力 (Popsavin 等人,2002 年)。

癌症研究

在癌症研究中,苯基取代的苯并咪唑甲酰胺衍生物(与 N-[4-(四唑-1-基)苯基]-1-苯并呋喃-2-甲酰胺具有结构相似性)已被确定为聚(ADP-核糖)聚合酶 (PARP) 酶的有效抑制剂。一种这样的化合物对 PARP-1 酶表现出优异的效力,在癌症模型中具有有希望的体内疗效,表明相关化合物在癌症治疗中的潜在用途 (Penning 等人,2010 年)。

利尿活性

对与 N-[4-(四唑-1-基)苯基]-1-苯并呋喃-2-甲酰胺在结构上相关的联苯苯并噻唑-2-甲酰胺衍生物的研究显示出显着的体内利尿活性,突出了这些化合物在需要利尿干预的疾病管理中的潜在治疗应用 (Yar & Ansari,2009 年)。

未来方向

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they continue to attract interest in the fields of medicinal chemistry, agriculture, material science, and more . Future research may focus on developing new synthetic approaches and exploring further applications of tetrazole derivatives.

属性

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c22-16(15-9-11-3-1-2-4-14(11)23-15)18-12-5-7-13(8-6-12)21-10-17-19-20-21/h1-10H,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZTZZQGQGMCKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

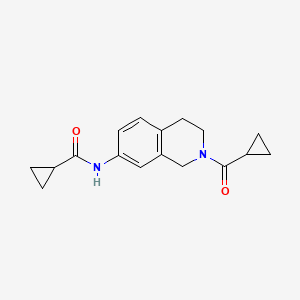

![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)

![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)

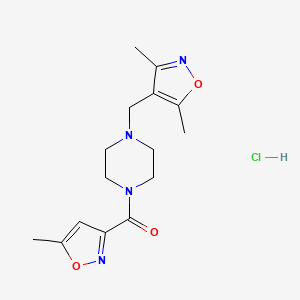

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)

![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)

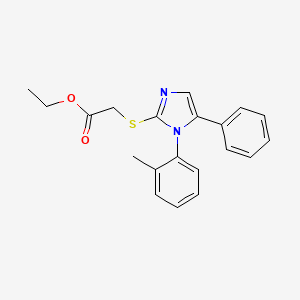

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)

![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)

![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)